4-Bromo-6,7-dimethoxyquinazoline

Catalog No.
S12297794
CAS No.
1260640-98-9
M.F
C10H9BrN2O2
M. Wt
269.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6,7-dimethoxyquinazoline

CAS Number

1260640-98-9

Product Name

4-Bromo-6,7-dimethoxyquinazoline

IUPAC Name

4-bromo-6,7-dimethoxyquinazoline

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3

InChI Key

IMLLNCXBVIJJOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Br)OC

4-Bromo-6,7-dimethoxyquinazoline is a brominated derivative of quinazoline, characterized by the presence of two methoxy groups at the 6 and 7 positions and a bromine atom at the 4 position. This compound is part of a class of heterocyclic organic compounds known for their diverse biological activities and applications in medicinal chemistry.

The molecular formula for 4-Bromo-6,7-dimethoxyquinazoline is C10H10BrN2O2, with a molecular weight of approximately 269.09 g/mol. The compound's structure contributes to its unique chemical properties, making it a subject of interest in various fields, including pharmaceuticals and organic synthesis.

Typical of halogenated compounds. These include:

  • Cross-Coupling Reactions: The bromine atom can undergo cross-coupling reactions such as Suzuki-Miyaura and Negishi reactions, allowing for the formation of more complex molecules. For instance, it can react with organometallic reagents to form biaryl compounds .
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives that may exhibit different biological activities.
  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization .

4-Bromo-6,7-dimethoxyquinazoline and its derivatives have shown significant biological activities:

  • Antitumor Activity: Compounds similar to 4-Bromo-6,7-dimethoxyquinazoline have been reported to exhibit potent cytotoxic effects against various cancer cell lines, including glioblastoma. For example, derivatives like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline have been identified as potent inhibitors of tyrosine kinase activity associated with the epidermal growth factor receptor .
  • Anti-inflammatory Properties: Some studies indicate that brominated quinazoline derivatives may possess anti-inflammatory effects, further broadening their therapeutic potential.

The synthesis of 4-Bromo-6,7-dimethoxyquinazoline typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as 3,4-dimethoxybenzaldehyde.
  • Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination techniques.
  • Formation of Quinazoline Ring: This step often involves cyclization reactions where appropriate amines are reacted with carbonyl compounds or other precursors under acidic or basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing or further applications .

4-Bromo-6,7-dimethoxyquinazoline has potential applications in several areas:

  • Pharmaceuticals: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit specific kinases involved in tumor growth.
  • Chemical Biology: The compound serves as a useful building block in organic synthesis for creating more complex molecules with desired biological activities.
  • Research Tools: It can be utilized in studies investigating the mechanisms of action of various signaling pathways involved in cancer progression and treatment resistance.

Interaction studies involving 4-Bromo-6,7-dimethoxyquinazoline focus on its binding affinity and inhibitory effects on specific targets:

  • Epidermal Growth Factor Receptor: Studies have demonstrated that certain derivatives effectively inhibit the activity of this receptor, which plays a crucial role in cell proliferation and survival in many cancers .
  • Kinase Inhibition Profiles: Research has shown that modifications to the quinazoline structure can significantly alter its potency against different kinases, providing insights into structure-activity relationships crucial for drug design .

Similar Compounds

Several compounds share structural similarities with 4-Bromo-6,7-dimethoxyquinazoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(3-bromoanilino)-6,7-dimethoxyquinazolineBromine at position 4; methoxy groupsPotent tyrosine kinase inhibitor
4-Amino-2-chloro-6,7-dimethoxyquinazolineChlorine at position 2; amino groupExhibits different kinase inhibition
2-Chloro-4-amido-6,7-dimethoxyquinazolineAmido group at position 4; chlorinePotential anti-cancer activity
4-BromoquinazolineBromine at position 4; no methoxy groupsBasic quinazoline structure

These compounds highlight the versatility and potential therapeutic applications stemming from modifications to the quinazoline core structure. Each variation may lead to distinct biological activities and pharmacological profiles.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

267.98474 g/mol

Monoisotopic Mass

267.98474 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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